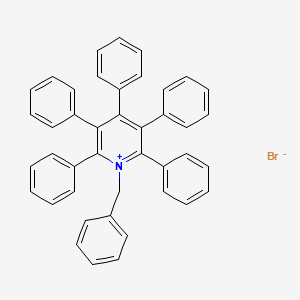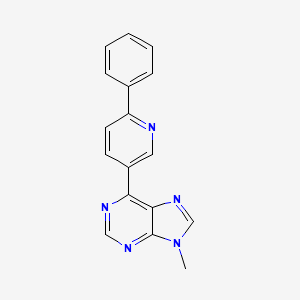
9-Methyl-6-(6-phenylpyridin-3-yl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-6-(6-phenylpyridin-3-yl)purine is a synthetic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a methyl group at the 9th position and a phenylpyridinyl group at the 6th position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-6-(6-phenylpyridin-3-yl)purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of formamide with a suitable amine precursor under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 9th position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Phenylpyridinyl Group: The phenylpyridinyl group can be attached through a Suzuki coupling reaction, where a boronic acid derivative of phenylpyridine is reacted with a halogenated purine in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the phenylpyridinyl group, potentially reducing the pyridine ring to a piperidine ring.
Substitution: The purine ring can undergo nucleophilic substitution reactions, where halogen atoms can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
9-Methyl-6-(6-phenylpyridin-3-yl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving purine metabolism.
Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to other nucleotide analogs.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Methyl-6-(6-phenylpyridin-3-yl)purine involves its interaction with various molecular targets, particularly enzymes involved in purine metabolism. It can act as an inhibitor of enzymes such as xanthine oxidase, thereby affecting the synthesis and degradation of nucleotides. This inhibition can lead to the accumulation of certain metabolites, which may have therapeutic effects, particularly in cancer treatment.
Comparison with Similar Compounds
6-Mercaptopurine: An antimetabolite used in the treatment of leukemia.
6-Thioguanine: Another antimetabolite with similar applications in cancer therapy.
Allopurinol: A xanthine oxidase inhibitor used in the treatment of gout.
Uniqueness: 9-Methyl-6-(6-phenylpyridin-3-yl)purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 6-Mercaptopurine and 6-Thioguanine, which primarily act as antimetabolites, this compound’s phenylpyridinyl group provides additional sites for chemical modification and potential interactions with biological targets.
Properties
IUPAC Name |
9-methyl-6-(6-phenylpyridin-3-yl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5/c1-22-11-21-16-15(19-10-20-17(16)22)13-7-8-14(18-9-13)12-5-3-2-4-6-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTZXLJDTUXFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)C3=CN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
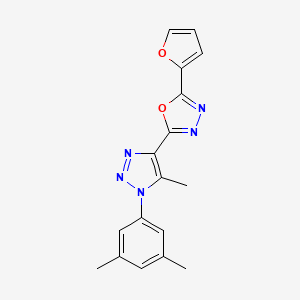
![2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2948570.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2948571.png)
![3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2948573.png)
![2-(3-methoxyphenyl)-N-{1-[3-(2-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}acetamide](/img/structure/B2948574.png)
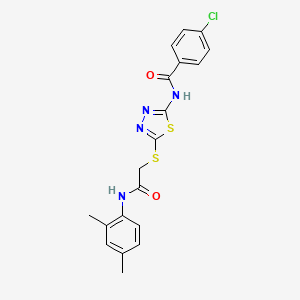
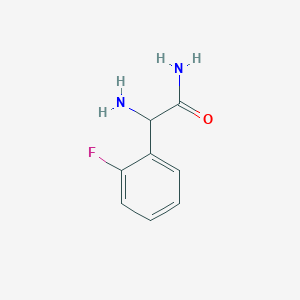

![(Z)-2-Cyano-N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2948579.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2948580.png)
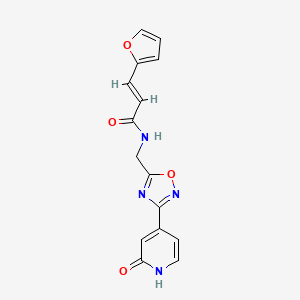
![4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2948584.png)
![1-(2-bromo-5-methoxybenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine](/img/structure/B2948587.png)
